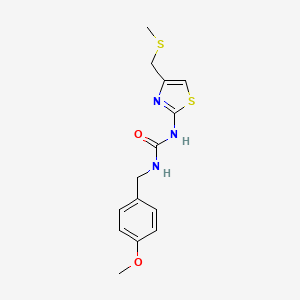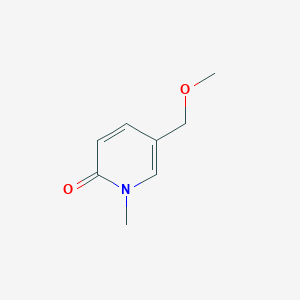
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine: is a chiral amine compound characterized by its indane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method involves the catalytic hydrogenation of 2-(2,3-Dihydro-1H-inden-1-yl)propan-1-one using a chiral catalyst to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure the efficient production of the desired enantiomer .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding ketone or imine.
Reduction: Reduction reactions can convert the compound back to its precursor alcohol or amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is common.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or imines.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of N-substituted amines or amides.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds .
Biology: It can be used as a probe to investigate the stereospecificity of biological processes .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific receptors or enzymes .
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products .
Mécanisme D'action
The mechanism of action of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, influencing their activity. This selective binding can modulate biological pathways, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine: The enantiomer of the compound, differing in its stereochemistry.
2-(2,3-Dihydro-1H-inden-1-yl)ethanamine: A structurally similar compound with a shorter carbon chain.
2-(2,3-Dihydro-1H-inden-1-yl)propan-2-amine: A compound with a different substitution pattern on the propyl chain.
Uniqueness: The uniqueness of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry is crucial for its selective binding to molecular targets, making it valuable in applications requiring high enantioselectivity .
Propriétés
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-inden-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11H,6-8,13H2,1H3/t9-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJLEOCCERETGV-BFHBGLAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2943543.png)

![2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2943545.png)
![3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2943546.png)
![N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2943547.png)
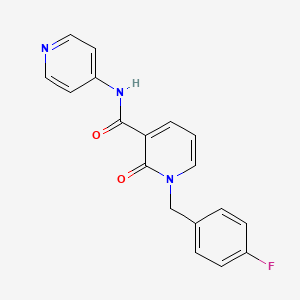
![2-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-5-methoxybenzamide](/img/structure/B2943551.png)
![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2943553.png)
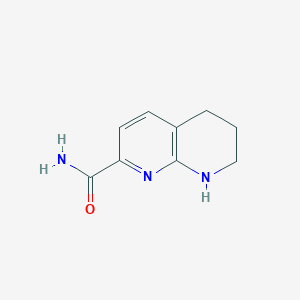
![3-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2943559.png)
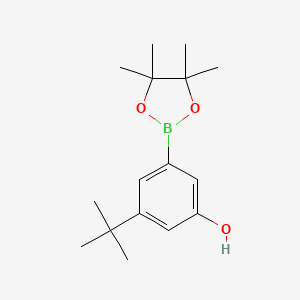
![N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide](/img/structure/B2943562.png)
